3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride
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Overview
Description
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a benzamide group substituted with a chloro group and a pyrrolidin-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzoyl chloride is reacted with pyrrolidine in an appropriate solvent like dichloromethane at a controlled temperature to form the intermediate 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Reactor Design: Use of industrial reactors that allow for precise control of reaction conditions such as temperature, pressure, and mixing.
Purification: The product is purified using techniques like crystallization or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-piperidinylmethyl)benzamide hydrochloride
- 3-fluoro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride
- N-methyl-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride
Uniqueness
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-2-10(6-11)12(16)15-8-9-4-5-14-7-9;/h1-3,6,9,14H,4-5,7-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLUAAPCRGTOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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